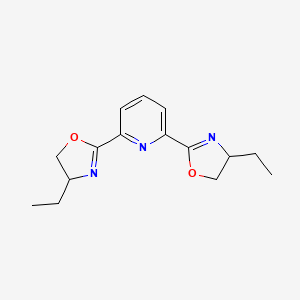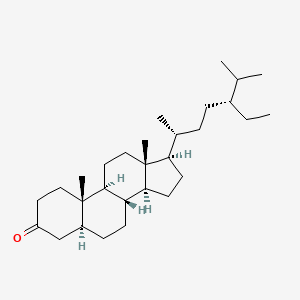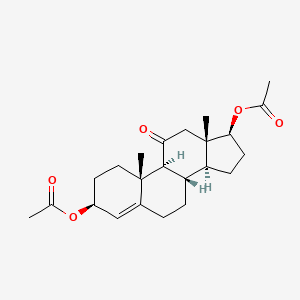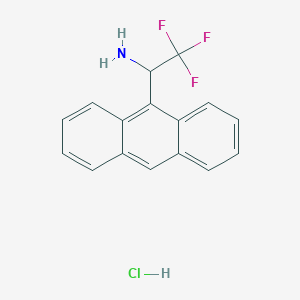
Dapsone N-beta-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of dapsone, a well-known antibiotic used primarily in the treatment of leprosy and dermatitis herpetiformis. The glucuronide form is a metabolite that is more water-soluble, facilitating its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt involves the glucuronidation of dapsone. This process typically requires the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction conditions often include an aqueous medium and a controlled pH to ensure the stability of the glucuronide product.
Industrial Production Methods
Industrial production of Dapsone N-β-D-Glucuronide Sodium Salt follows similar principles but on a larger scale. The process involves the use of large reactors where dapsone is reacted with glucuronic acid derivatives under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dapsone N-β-D-Glucuronide Sodium Salt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: It can be reduced back to dapsone under certain conditions.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidative metabolites of dapsone.
Reduction: Dapsone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dapsone N-β-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.
Biology: Investigated for its role in the metabolism and excretion of dapsone.
Medicine: Studied for its potential therapeutic effects and as a biomarker for dapsone usage.
Industry: Used in the development of analytical methods for the detection and quantification of dapsone and its metabolites.
Mecanismo De Acción
The mechanism of action of Dapsone N-β-D-Glucuronide Sodium Salt involves its conversion back to dapsone in the body. Dapsone exerts its effects by inhibiting dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell replication.
Comparación Con Compuestos Similares
Similar Compounds
Dapsone: The parent compound, primarily used as an antibiotic.
Dapsone N-hydroxylamine: A metabolite of dapsone with different pharmacological properties.
Dapsone N-acetyl derivative: Another metabolite with distinct characteristics.
Uniqueness
Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its increased water solubility, which facilitates its excretion from the body. This property makes it an important compound for studying the metabolism and pharmacokinetics of dapsone.
Propiedades
Fórmula molecular |
C18H19N2NaO8S |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
Clave InChI |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

